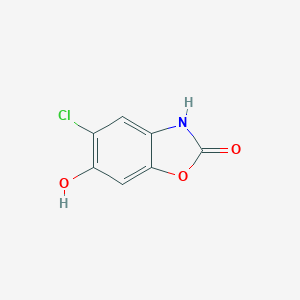

6-Hydroxychlorzoxazone

Description

chlorzoxazone metabolite in humans

Properties

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169919 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-45-4 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1750-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxybenzoxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCHLORZOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-hydroxychlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Hydroxychlorzoxazone mechanism of formation

An In-Depth Technical Guide on the Mechanism of Formation of 6-Hydroxychlorzoxazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone (CZX) is a centrally acting muscle relaxant used to treat painful musculoskeletal conditions.[1][2] Beyond its therapeutic use, chlorzoxazone has become an invaluable tool in pharmacology and drug development as a widely used probe substrate to measure the in vivo and in vitro activity of cytochrome P450 2E1 (CYP2E1).[3][4][5] This enzyme is critical in the metabolism of numerous small-molecule drugs, industrial solvents, and endogenous compounds.[4][6] The primary metabolic pathway for chlorzoxazone is hydroxylation to form this compound (OH-CZX).[4][7] Understanding the precise mechanism, kinetics, and influencing factors of this transformation is crucial for phenotyping CYP2E1 activity, predicting drug-drug interactions, and interpreting toxicological data.

This technical guide provides a comprehensive overview of the formation of this compound, detailing the enzymatic pathways, reaction kinetics, and established experimental protocols for its analysis.

Core Mechanism: Aromatic Hydroxylation

The formation of this compound from its parent compound, chlorzoxazone, is an oxidative reaction, specifically an aromatic hydroxylation.[3][8] This biotransformation is predominantly catalyzed by the cytochrome P450 superfamily of enzymes located primarily in the liver.[4][9]

Primary Enzymatic Pathway: The Role of CYP2E1

The 6-hydroxylation of chlorzoxazone is a typical reaction catalyzed by Cytochrome P450 2E1 (CYP2E1) in human liver microsomes.[3][7] This enzyme exhibits high specificity for chlorzoxazone, making the rate of this compound formation a reliable marker for CYP2E1 activity.[4][10][11] Up to 90% of a chlorzoxazone dose is oxidized by CYP2E1 to its 6-hydroxy metabolite.[4] The reaction is NADPH-dependent, a characteristic of P450-mediated catalysis.[12] Due to this high selectivity, chlorzoxazone is considered a very selective probe for phenotyping CYP2E1 in humans.[10]

Contribution of Other CYP450 Isoforms

While CYP2E1 is the principal enzyme, other P450 isoforms can contribute to this compound formation, though generally to a much lesser extent in vivo.[8][10]

-

CYP1A1 and CYP1A2 : In vitro studies using genetically engineered yeasts and human liver microsomes have shown that CYP1A1 and CYP1A2 are also involved in this catalytic activity.[8][13] However, the relatively low affinity (higher Km) of CYP1A1 and the relative abundance of CYP2E1 in the human liver suggest that CYP2E1 is the major form metabolizing chlorzoxazone in vivo.[8][13]

-

CYP3A : The contribution of the CYP3A subfamily is considered very minor.[10] Studies involving the co-administration of grapefruit juice, a known CYP3A4 inhibitor, did not significantly alter the chlorzoxazone metabolic ratio.[10]

The overall metabolic conversion is illustrated in the diagram below.

Caption: Primary metabolic pathway of chlorzoxazone to this compound.

Biochemical Kinetics

The enzymatic conversion of chlorzoxazone to this compound follows Michaelis-Menten kinetics.[3] Kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), have been determined in various in vitro systems, including human liver microsomes (HLMs) and recombinant CYP enzymes. These parameters are essential for predicting metabolic rates and potential for saturation.

Eadie-Hofstee plots of the reaction in HLMs have revealed a biphasic profile, indicating the involvement of at least two enzymes with different affinities: a high-affinity component (attributed to CYP1A2) and a low-affinity component (attributed to CYP2E1).[13] The formation of this compound is more specific for CYP2E1 activity at higher substrate concentrations.[13]

Table 1: Summary of Reported Kinetic Parameters for Chlorzoxazone 6-Hydroxylation

| Enzyme/System | Km (µM) | Vmax or CLint | Notes | Reference |

|---|---|---|---|---|

| Recombinant CYP2E1.1 (WT) | 71.8 ± 10.1 | CLint: 0.89 ± 0.08 (µL/min/pmol CYP) | Expressed in COS-7 cells. | [3] |

| Human Liver Microsomes (HLMs) | 3.8 (High-affinity) | Not Specified | Attributed to CYP1A2. | [13] |

| Human Liver Microsomes (HLMs) | 410 (Low-affinity) | Not Specified | Attributed to CYP2E1. |[13] |

Experimental Protocols for Analysis

The standard method for studying the formation of this compound involves in vitro incubation followed by analytical quantification, typically using High-Performance Liquid Chromatography (HPLC).

Protocol 1: In Vitro Chlorzoxazone 6-Hydroxylation Assay

This protocol describes a general procedure for measuring CYP2E1 activity in human liver microsomes using chlorzoxazone as a substrate.

1. Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

Chlorzoxazone (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or Methanol (for reaction termination)

-

This compound (analytical standard)

-

Internal Standard (e.g., 5-fluorobenzoxazolone or phenacetin)[14][15]

-

Microcentrifuge tubes, incubator/water bath, centrifuge

2. Incubation Procedure:

-

Preparation : Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

-

Pre-incubation : In a microcentrifuge tube, add the HLM suspension to the master mix. Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.

-

Initiation : Start the reaction by adding a known concentration of chlorzoxazone (dissolved in a suitable solvent like methanol or KOH solution) to the tube.[13] Vortex briefly.

-

Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination : Stop the reaction by adding an equal or double volume of ice-cold acetonitrile or methanol. The organic solvent serves to precipitate the microsomal proteins.

-

Internal Standard : Add the internal standard to all samples, including calibration standards and controls.

-

Centrifugation : Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Collection : Carefully transfer the supernatant to an HPLC vial for analysis.

Caption: General experimental workflow for an in vitro chlorzoxazone hydroxylation assay.

Protocol 2: HPLC Quantification Method

This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of chlorzoxazone and this compound.

-

HPLC System : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., Alltima C18, 5 µm).[14]

-

Mobile Phase : A mixture of an acidic aqueous buffer and an organic solvent. A common composition is acetonitrile and 0.5% acetic acid or 0.05% phosphoric acid and methanol.[14][16]

-

Flow Rate : Typically 1.0 mL/min.[9]

-

Column Temperature : Maintained at a constant temperature, for example, 35°C.[9]

-

Detection : UV detection at a wavelength of 287 nm or 295 nm.[9][14][16]

-

Quantification : The concentration of this compound is determined by comparing its peak area (normalized to the internal standard) against a calibration curve constructed with known standards.

Alternative Metabolic Pathways and Toxicity

While 6-hydroxylation is the dominant metabolic route, other pathways exist and may contribute to the drug's overall disposition and potential toxicity.

-

Glucuronidation : After its formation, this compound is rapidly conjugated with glucuronic acid to form a glucuronide, which is then excreted in the urine.[1][17][18] This is a major elimination pathway for the drug.[17] Additionally, chlorzoxazone itself can undergo direct glucuronidation to form a CHZ-N-glucuronide, a reaction catalyzed by UGT1A9 that is independent of CYP2E1 activity.[18]

-

Epoxidation and Metabolic Activation : A recent study has provided evidence for an alternative metabolic activation pathway involving CYP3A4 and CYP3A5.[12] This pathway leads to the formation of a reactive oxirane intermediate, which can form glutathione (GSH) and N-acetylcysteine (NAC) conjugates.[12] This bioactivation pathway may be linked to the rare but serious idiosyncratic hepatotoxicity reported in some patients receiving chlorzoxazone.[1][12][19]

Caption: Comprehensive overview of the metabolic pathways of chlorzoxazone.

Conclusion

The formation of this compound is a well-characterized metabolic process dominated by the catalytic activity of the CYP2E1 enzyme. This specificity has established chlorzoxazone as a reliable and robust probe for phenotyping CYP2E1 in both preclinical and clinical settings. While minor contributions from other CYP isoforms exist, and alternative pathways leading to glucuronides and potentially reactive intermediates have been identified, the 6-hydroxylation route remains the cornerstone of its metabolic profile. The detailed kinetic data and established analytical protocols summarized in this guide provide a solid foundation for researchers in drug metabolism and development to accurately assess CYP2E1 function and investigate the disposition of xenobiotics.

References

- 1. drugs.com [drugs.com]

- 2. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of this compound | MDPI [mdpi.com]

- 8. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of CYP2E1 activity in liver transplant patients as measured by chlorzoxazone 6-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 6-Hydroxychlorzoxazone in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 6-hydroxychlorzoxazone, the primary metabolite of the centrally acting muscle relaxant chlorzoxazone, in humans. Understanding the absorption, distribution, metabolism, and excretion of this metabolite is crucial for in vivo assessment of Cytochrome P450 2E1 (CYP2E1) activity, for which chlorzoxazone is a widely used probe substrate.

Introduction

Chlorzoxazone is extensively metabolized in humans, with up to 90% of a dose being oxidized to this compound.[1] This metabolic conversion is almost exclusively catalyzed by the CYP2E1 enzyme, making the formation and subsequent elimination of this compound a reliable index of in vivo CYP2E1 activity.[1][2][3] Factors such as genetics, liver disease, and co-administration of other drugs can influence CYP2E1 activity and, consequently, the pharmacokinetic profile of this compound.[1][3][4] This guide summarizes key pharmacokinetic parameters, details common experimental protocols for its study, and visualizes the metabolic pathway and analytical workflow.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in healthy human volunteers following oral administration of chlorzoxazone. These data are compiled from various studies and presented to facilitate comparison.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (Mean ± SD) | Study Population | Chlorzoxazone Dose | Reference |

| Cmax (Maximum Plasma Concentration) | 1.77 ± 0.50 µg/mL | 10 healthy Thai volunteers | 400 mg | [3] |

| Tmax (Time to Cmax) | 3.05 ± 1.17 hours | 10 healthy Thai volunteers | 400 mg | [3] |

| AUC0-8 (Area Under the Curve from 0 to 8 hours) | 7.32 ± 2.21 µg·hr/mL | 10 healthy Thai volunteers | 400 mg | [3] |

| AUC0-∞ (Area Under the Curve from 0 to infinity) | 8.50 ± 2.78 µg·hr/mL | 10 healthy Thai volunteers | 400 mg | [3] |

| t1/2 (Elimination Half-life) | 1.95 ± 0.73 hours | 10 healthy Thai volunteers | 400 mg | [3] |

| Kel (Elimination Rate Constant) | 0.40 ± 0.13 hr⁻¹ | 10 healthy Thai volunteers | 400 mg | [3] |

Metabolic Pathway and Experimental Workflow

The metabolic conversion of chlorzoxazone and a typical experimental workflow for a human pharmacokinetic study are illustrated below.

Experimental Protocols

The determination of this compound pharmacokinetics in humans typically involves the oral administration of chlorzoxazone followed by the collection of serial biological samples.

In Vivo Human Studies

A common study design to assess the pharmacokinetics of this compound is as follows:

-

Subjects: Healthy, non-smoking male and/or female volunteers, often within a specific age and BMI range.[2][3] Subjects typically abstain from alcohol and other medications that could interfere with CYP2E1 activity for a specified period before and during the study.[2]

-

Dosing: A single oral dose of chlorzoxazone is administered, commonly ranging from 250 mg to 750 mg, after an overnight fast.[2][3][4][5]

-

Sample Collection: Serial blood samples are collected at predetermined time points. For instance, samples might be collected predose and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, and 8 hours post-dose.[3] Urine may also be collected over a specified period, such as 8 hours, to determine the urinary excretion of the metabolite.[2]

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored, typically at -20°C or lower, until analysis.[3]

Bioanalytical Method

The quantification of this compound in plasma and urine is most commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation: Plasma or urine samples often undergo a sample preparation step to remove proteins and other interfering substances. This can involve protein precipitation or liquid-liquid extraction with a solvent like ethyl acetate.[6][7] For urine samples, an enzymatic hydrolysis step with β-glucuronidase is often included to measure the total (conjugated and unconjugated) this compound.[7] An internal standard is added to correct for extraction efficiency and analytical variability.[6]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for separation.[6][7]

-

Mobile Phase: The mobile phase is usually a mixture of an aqueous buffer (e.g., acetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile).[6][8]

-

Detection: UV detection is commonly set at a wavelength around 283-287 nm.[6][7]

-

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.

Conclusion

The pharmacokinetic profile of this compound is characterized by its formation from chlorzoxazone, primarily mediated by CYP2E1, followed by its relatively rapid elimination. The measurement of this compound in plasma and/or urine following a single oral dose of chlorzoxazone provides a robust and widely accepted method for phenotyping CYP2E1 activity in humans. The standardized protocols and analytical methods described in this guide are essential for obtaining reliable and reproducible data in clinical and research settings. Further research may explore the influence of specific genetic polymorphisms and disease states on the disposition of this important metabolite.

References

- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impaired this compound elimination in patients with kidney disease: Implication for cytochrome P450 2E1 pharmacogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Chlorzoxazone to 6-Hydroxychlorzoxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone, a centrally acting muscle relaxant, is extensively metabolized in the liver, primarily through a hydroxylation reaction to form its major metabolite, 6-hydroxychlorzoxazone. This metabolic pathway is of significant interest to researchers and drug development professionals as it serves as a well-established in vivo and in vitro probe for assessing the activity of Cytochrome P450 2E1 (CYP2E1).[1][2][3][4] CYP2E1 is a key enzyme in the biotransformation of numerous xenobiotics, including many small molecular weight compounds, and is implicated in drug-induced liver injury.[5][6] Understanding the nuances of chlorzoxazone metabolism is therefore crucial for predicting drug-drug interactions and evaluating the potential for compound-related toxicity. This technical guide provides an in-depth overview of the chlorzoxazone to this compound metabolic pathway, including the enzymes involved, quantitative kinetic data, and detailed experimental protocols.

Metabolic Pathway and Enzymes Involved

The primary metabolic transformation of chlorzoxazone is the hydroxylation at the 6th position of the benzoxazolone ring, yielding this compound. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Primary Catalyzing Enzyme: CYP2E1

Numerous studies have unequivocally identified CYP2E1 as the principal enzyme responsible for the 6-hydroxylation of chlorzoxazone.[1][2][3][4] This specificity has led to the widespread use of chlorzoxazone as a selective probe substrate to phenotype CYP2E1 activity.[3][4][7]

Other Contributing CYP Isoforms

While CYP2E1 is the major contributor, other CYP isoforms have been shown to participate in chlorzoxazone metabolism:

-

CYP1A1 and CYP1A2: Both CYP1A1 and CYP1A2 have been demonstrated to metabolize chlorzoxazone to its 6-hydroxy metabolite.[1][5][6][8] Kinetic analyses in human liver microsomes (HLMs) have revealed a biphasic profile, with CYP1A2 acting as a high-affinity component at lower substrate concentrations, while CYP2E1 is the low-affinity, high-capacity enzyme.[5][6][8]

-

CYP3A4: Some evidence also suggests a minor contribution from CYP3A4 in chlorzoxazone metabolism.[9]

The relative contributions of these enzymes can be influenced by factors such as substrate concentration and the induction or inhibition of specific CYP isoforms.[1][5]

Further Metabolism of this compound

Following its formation, this compound is rapidly conjugated with glucuronic acid to form chlorzoxazone-O-glucuronide, which is then excreted in the urine.[2][10][11] This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A6, and UGT1A9.[11] A novel metabolite, chlorzoxazone-N-glucuronide, formed independently of CYP2E1, has also been identified.[11]

Quantitative Metabolic Data

The following tables summarize the key quantitative data for the metabolism of chlorzoxazone to this compound across various experimental systems.

Table 1: Michaelis-Menten Kinetic Parameters (Km and Vmax) for Chlorzoxazone 6-Hydroxylation

| Enzyme/System | Km (µM) | Vmax (various units) | Source |

| Human Liver Microsomes (CYP1A2) | 3.8 | Not Specified | [5][8] |

| Human Liver Microsomes (CYP2E1) | 410 | Not Specified | [5][8] |

| Recombinant Human CYP1A2 | 3.4 | Not Specified | [5] |

| Recombinant Human CYP2E1 | 590 | Not Specified | [5] |

| Bactosomes (Human CYP2E1) | 78 ± 9 | 1.64 ± 0.08 min-1 | [12] |

| African Green Monkey Liver Microsomes | 95.4 ± 1.8 | 3.48 ± 0.02 pmol/min/µg protein | [7] |

| Porcine Recombinant CYP2E1 | 290.3 | 4980 pmol/h/mg total protein | [9] |

| Porcine Recombinant CYP1A1 | 159.5 | 1650 pmol/h/mg total protein | [9] |

Table 2: Relative Contribution of CYP Isoforms to Chlorzoxazone 6-Hydroxylation in Human Liver Microsomes

| Chlorzoxazone Concentration (µM) | Contribution of CYP1A2 (%) | Contribution of CYP2E1 (%) | Source |

| 1 | 59.4 | 3.9 | [5] |

| 10 | 44.6 | 16.5 | [5] |

| 100 | 19.7 | 53.8 | [5] |

| 1000 | 2.2 | 65.6 | [5] |

Experimental Protocols

In Vitro Chlorzoxazone Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical procedure to determine the kinetics of chlorzoxazone 6-hydroxylation in human liver microsomes.

1. Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

Chlorzoxazone

-

This compound (as a standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Methanol

-

Formic acid

-

HPLC or LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (typically 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add chlorzoxazone at various concentrations (e.g., 1 to 1000 µM) to the pre-warmed microsome suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

Centrifuge the samples to pellet the precipitated protein (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube for analysis.

3. Analytical Procedure (LC-MS/MS):

-

Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

-

Create a standard curve using known concentrations of this compound to quantify the amount of metabolite formed.

-

Calculate the rate of metabolite formation (e.g., pmol/min/mg protein).

-

Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vivo Assessment of CYP2E1 Activity Using Chlorzoxazone in Humans

This protocol describes a typical clinical study design to assess CYP2E1 activity using chlorzoxazone as a probe drug.

1. Study Design and Participants:

-

Recruit healthy volunteers or a specific patient population.

-

Ensure participants abstain from alcohol and other potential CYP2E1 inducers/inhibitors for a specified period before and during the study.[13]

-

Obtain informed consent and adhere to all ethical guidelines.

2. Dosing and Sampling:

-

Administer a single oral dose of chlorzoxazone (typically 250-750 mg).[2]

-

Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8 hours) into heparinized or EDTA-containing tubes.[2]

-

Separate plasma by centrifugation and store at -80°C until analysis.

-

Alternatively, collect urine over a specified period (e.g., 8 hours) for analysis of the this compound metabolite.[13]

3. Sample Analysis:

-

Extract chlorzoxazone and this compound from plasma or urine samples, often using liquid-liquid extraction or solid-phase extraction.

-

Quantify the concentrations of the parent drug and its metabolite using a validated HPLC-UV or LC-MS/MS method.[13]

4. Pharmacokinetic and Phenotypic Analysis:

-

Calculate pharmacokinetic parameters for chlorzoxazone and this compound, such as area under the concentration-time curve (AUC), clearance, and half-life.

-

Determine the metabolic ratio (MR) as an index of CYP2E1 activity. This is commonly calculated as the plasma concentration ratio of this compound to chlorzoxazone at a specific time point (e.g., 2 or 4 hours post-dose) or as the ratio of their AUCs.[2]

Visualizations

Caption: Metabolic pathway of chlorzoxazone.

Caption: General experimental workflow for studying chlorzoxazone metabolism.

Caption: Logical relationship for CYP2E1 phenotyping using chlorzoxazone.

References

- 1. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. In vivo and in vitro characterization of chlorzoxazone metabolism and hepatic CYP2E1 levels in African Green monkeys: induction by chronic nicotine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorzoxazone metabolism by porcine cytochrome P450 enzymes and the effect of cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxychlorzoxazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxychlorzoxazone is the principal and pharmacologically inactive metabolite of the centrally acting muscle relaxant, chlorzoxazone.[1][2] The formation of this compound is almost exclusively catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme, making its quantification a reliable in vivo and in vitro marker for CYP2E1 activity.[3] Understanding the chemical and physical properties of this metabolite is crucial for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology, particularly those studying the activity of CYP2E1 in relation to xenobiotic metabolism and liver injury. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one, is a solid that typically appears as a white to pink powder.[4][5] Its fundamental chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one[4] |

| Synonyms | 5-Chloro-6-hydroxy-2-benzoxazolinone, NSC-24955 |

| CAS Number | 1750-45-4[4] |

| Molecular Formula | C₇H₄ClNO₃[4] |

| Molecular Weight | 185.56 g/mol [4] |

| InChI | InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)[5] |

| InChIKey | AGLXDWOTVQZHIQ-UHFFFAOYSA-N[5] |

| SMILES | C1=C2C(=CC(=C1Cl)O)OC(=O)N2[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 240-242 °C[4] |

| Density (Predicted) | 1.649 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 7.83 ± 0.70[4] |

| LogP (Predicted) | 1.4[4] |

| Solubility | Soluble in methanol.[5] Insoluble in water.[5] Slightly soluble in DMSO.[5] |

| UV Absorbance (λmax) | 301 nm[5] |

Synthesis and Metabolism

Chemical Synthesis

Metabolic Pathway

This compound is the major metabolite of chlorzoxazone, formed via hydroxylation reaction predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in the liver.[3] This metabolic conversion is a key determinant of the clearance of chlorzoxazone. The high specificity of this reaction makes the measurement of this compound formation a widely used method for assessing CYP2E1 activity.[3]

Caption: Metabolic pathway of chlorzoxazone to this compound.

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies and for the phenotyping of CYP2E1 activity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Plasma and Urine

This protocol is based on the method described by Frye and Stiff (1996).[6]

1. Sample Preparation:

-

Plasma: Acidify plasma samples.

-

Urine: Dilute and acidify urine samples.

-

Incubate the acidified samples with β-glucuronidase to hydrolyze any conjugated metabolites.

-

Perform a liquid-liquid extraction with diethyl ether.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at 283 nm.[6]

-

Quantification: Use a calibration curve prepared with known concentrations of this compound. An internal standard, such as 5-fluorobenzoxazolone, can be used to improve accuracy and precision.[7]

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma

This protocol is based on the method described by Eap et al. (1998).[8]

1. Sample Preparation:

-

Extract this compound from plasma samples.

-

Perform a derivatization step using a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase the volatility and thermal stability of the analyte.[8]

2. GC-MS Conditions:

-

GC Column: A suitable capillary column (e.g., a non-polar or medium-polar column).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split injection.

-

Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.

-

MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for high sensitivity and specificity. The choice of ions to monitor will depend on the fragmentation pattern of the derivatized this compound.

Caption: GC-MS analytical workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound is generally considered to be a pharmacologically inactive metabolite.[1][2] The therapeutic effects of its parent compound, chlorzoxazone, are attributed to its action as a central nervous system depressant.[2] Chlorzoxazone is believed to inhibit multisynaptic reflex arcs at the level of the spinal cord and subcortical areas of the brain, leading to a reduction in skeletal muscle spasms.[2] There is no substantial evidence to suggest that this compound engages in any distinct signaling pathways or possesses significant pharmacological activity. Its primary relevance in research is as a biomarker for CYP2E1 activity.

Conclusion

References

- 1. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorzoxazone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H4ClNO3 | CID 2734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of chlorzoxazone and this compound in plasma by gas chromatography--mass spectrometry. | Sigma-Aldrich [merckmillipore.com]

The Discovery and Enduring Significance of 6-Hydroxychlorzoxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-hydroxychlorzoxazone, the principal metabolite of the muscle relaxant chlorzoxazone. Since its identification in the early 1960s, this compound has become an invaluable tool in pharmacology and drug development. Its formation, primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme, has established it as a specific and reliable biomarker for assessing CYP2E1 activity. This guide details the discovery of this compound, the metabolic pathways involved, its profound significance in clinical and research settings, and the experimental protocols for its analysis. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a comprehensive understanding.

Discovery and Early Characterization

The journey to understanding the metabolic fate of chlorzoxazone led to the discovery of its major metabolite, this compound. Seminal work published in 1960 by A.H. Conney and J.J. Burns, titled "Physiological disposition and metabolic fate of chlorzoxazone (paraflex) in man," laid the foundation for this discovery.[1][2] Their research was among the first to systematically investigate how the human body processes chlorzoxazone.

Subsequent studies, such as the one conducted by Desiraju and colleagues in 1983, further elucidated the metabolic pathway.[3] Their work confirmed that chlorzoxazone is extensively metabolized, with a significant portion being excreted in the urine as the glucuronide conjugate of this compound.[3] This early research was pivotal in identifying this compound as the primary product of chlorzoxazone's biotransformation in the liver.

The Metabolic Pathway: A Focus on CYP2E1

The transformation of chlorzoxazone to this compound is a critical step in its detoxification and elimination from the body. This process is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver. Specifically, the isoenzyme Cytochrome P450 2E1 (CYP2E1) is the main catalyst for the 6-hydroxylation of chlorzoxazone.

The high specificity of this reaction has made the measurement of this compound formation a widely accepted in vivo and in vitro probe for CYP2E1 activity. This is of particular importance as CYP2E1 is involved in the metabolism of many xenobiotics, including ethanol, anesthetics, and various procarcinogens.

Significance of this compound as a Biomarker

The role of this compound as a biomarker for CYP2E1 activity cannot be overstated. Its significance spans several key areas in research and clinical practice:

-

Drug-Drug Interaction Studies: By measuring the formation of this compound, researchers can assess the potential of new drug candidates to induce or inhibit CYP2E1. This is a critical step in preventing adverse drug reactions.

-

Toxicology Research: CYP2E1 is known to activate certain pro-toxicants and pro-carcinogens. Monitoring this compound levels can provide insights into the activity of this enzyme in individuals exposed to such environmental or industrial chemicals.

-

Clinical Pharmacology: The activity of CYP2E1 can vary significantly among individuals due to genetic polymorphisms, disease states (e.g., non-alcoholic fatty liver disease), or exposure to inducers like ethanol. Using chlorzoxazone as a probe drug and measuring its metabolite allows for the phenotyping of CYP2E1 activity in patients, which can help in personalizing drug therapy.

-

Liver Disease Assessment: Changes in CYP2E1 activity can be indicative of liver damage. The chlorzoxazone to this compound metabolic ratio is a sensitive measure that can be used to assess the impact of liver disease on drug metabolism.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of chlorzoxazone and this compound, as well as the enzymatic activity involved in its formation.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone and this compound in Healthy Adults

| Parameter | Chlorzoxazone | This compound | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 2-3 hours | [4] |

| Elimination Half-life (t½) | ~1.1 hours | ~1.8 hours | [3] |

| Apparent Volume of Distribution (Vd/F) | 0.31 L/kg | Not reported | |

| Oral Clearance (CL/F) | 19.8 L/h/70kg | Not reported |

Table 2: In Vitro Enzyme Kinetics of Chlorzoxazone 6-Hydroxylation

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |

| Human Liver Microsomes | 25 - 100 | 0.5 - 2.0 |

| Recombinant Human CYP2E1 | 30 - 60 | Varies with expression system |

Experimental Protocols

The accurate quantification of this compound is essential for its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical method.

Sample Preparation from Plasma or Urine

-

Enzymatic Hydrolysis (for total this compound):

-

To 1 mL of plasma or urine, add 50 µL of internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 1 mL of acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase.

-

Incubate at 37°C for at least 4 hours or overnight to deconjugate the glucuronide metabolite.

-

-

Liquid-Liquid Extraction:

-

Add 5 mL of an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100-200 µL of the HPLC mobile phase.

-

Vortex briefly.

-

Transfer to an autosampler vial for analysis.

-

HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 25 mM potassium phosphate, pH 3.0) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: UV absorbance at 287 nm.

-

Retention Times: The retention times for this compound and chlorzoxazone will depend on the specific column and mobile phase composition but should be well-resolved.

Conclusion

The discovery of this compound has had a lasting impact on the fields of pharmacology, toxicology, and clinical medicine. From its initial identification as the primary metabolite of chlorzoxazone to its current widespread use as a specific probe for CYP2E1 activity, this compound remains a cornerstone in the study of drug metabolism. The methodologies for its analysis are well-established and robust, enabling researchers and clinicians to gain valuable insights into the function of a critical drug-metabolizing enzyme. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their work.

References

- 1. Biochemical pharmacological considerations of zoxazolamine and chlorzoxazone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological disposition and metabolic fate of chlorzoxazone (paraflex) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 6-Hydroxychlorzoxazone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical or toxicological advice.

Introduction

Metabolism and Toxicokinetics

The biotransformation of chlorzoxazone to 6-hydroxychlorzoxazone is a critical step in its elimination. This metabolic pathway is a key determinant of the parent drug's pharmacokinetic profile and has implications for its safety.

Metabolic Pathway of Chlorzoxazone to this compound

Up to 90% of an administered dose of chlorzoxazone is metabolized to this compound by CYP2E1.[1] This rapid conversion means that the systemic exposure to this compound can be significant. The metabolite is subsequently conjugated with glucuronic acid and eliminated primarily through the kidneys.[2]

Toxicological Data

Direct and comprehensive toxicological data for this compound is limited. The following sections summarize the available information and, where data is lacking, discuss the toxicology of the parent compound, chlorzoxazone, as a surrogate.

Acute Toxicity

Limited acute toxicity data is available for this compound.

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 2,500 mg/kg | [2] |

| LD50 | Mouse | Intraperitoneal | 550 mg/kg | [2] |

Irritation

This compound is classified as an irritant.

| Endpoint | Classification | Reference |

| Skin Irritation | Causes skin irritation | [2] |

| Eye Irritation | Causes serious eye irritation | [2] |

| Respiratory Irritation | May cause respiratory irritation | [2] |

Chronic Toxicity

No dedicated chronic toxicity studies on this compound were identified in the public domain. The long-term effects of exposure to this metabolite are therefore unknown. Chronic use of the parent drug, chlorzoxazone, has been associated with rare but serious hepatotoxicity.[3]

Hepatotoxicity of the Parent Compound, Chlorzoxazone

Serious, including fatal, idiosyncratic hepatocellular toxicity has been reported with chlorzoxazone use.[2][4] The mechanism is not fully understood but is thought to be unpredictable.[2][4] Recent research suggests that in addition to the primary metabolism by CYP2E1, chlorzoxazone can be metabolically activated by CYP3A4 and CYP3A5 to a reactive oxirane intermediate.[5] This reactive metabolite can form glutathione and N-acetylcysteine conjugates, and its formation could be a contributing factor to chlorzoxazone-induced hepatotoxicity.[5] Inhibition of CYP3A has been shown to reduce the cytotoxicity of chlorzoxazone in cultured rat primary hepatocytes.[5] This highlights the potential role of metabolites in the observed liver injury associated with the parent drug.

Hypothetical Mechanism of Chlorzoxazone-Induced Hepatotoxicity

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, in vitro micronucleus assay) for this compound have been published. Given its benzoxazolone structure, and the fact that some derivatives of this class have shown genotoxic potential, evaluation of this endpoint is warranted.[6]

Carcinogenicity

There is no available data on the carcinogenic potential of this compound. Carcinogenicity bioassays on the parent compound, chlorzoxazone, are not publicly available in databases such as the National Toxicology Program.[7]

Reproductive and Developmental Toxicity

The safe use of chlorzoxazone during pregnancy has not been established.[2] A study on the developmental toxicity of chlorzoxazone in a chick embryo model found no evidence of teratogenicity.[8] However, this is a non-mammalian model and its direct relevance to human risk assessment is limited. No specific reproductive or developmental toxicity studies on this compound have been identified.

Regulatory Context for Metabolite Safety Testing

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidance for the safety testing of drug metabolites.[2][4][8][9][10] According to these guidelines, metabolites that are present at concentrations greater than 10% of the parent drug's systemic exposure at steady state should be identified and may require safety assessment.[9][10] Given that this compound is the major metabolite of chlorzoxazone, it would likely meet this criterion, underscoring the importance of a thorough toxicological evaluation.

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key in vitro assays that would be employed to evaluate the toxicological profile of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HepG2, CHO) is cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a validated method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to a vehicle control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

-

Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine.

-

Plating and Incubation: The treated bacteria are plated on minimal glucose agar plates and incubated for 48-72 hours at 37°C.

-

Scoring and Data Analysis: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background mutation rate.

In Vitro Micronucleus Assay

Objective: To detect the potential of this compound to induce chromosomal damage (clastogenicity) or aneuploidy.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) is used.

-

Treatment: Cells are exposed to at least three concentrations of this compound for a short (3-6 hours) or long (24 hours) duration, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring and Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Hypothetical Workflow for Toxicological Evaluation

References

- 1. Chlorzoxazone hepatotoxic reactions. An analysis of 21 identified or presumed cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 3. Toxicity Study of Chlorzoxazone and Isosorbide Dinitrate using Chick Embryo – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 5. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) A study on the genotoxic activities of some new benzoxazoles (2008) | Emine Oksuzoglu | 47 Citations [scispace.com]

- 7. Carcinogenesis bioassay results from the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

Species Differences in the Metabolism of 6-Hydroxychlorzoxazone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species-specific metabolism of chlorzoxazone to its primary metabolite, 6-hydroxychlorzoxazone. A thorough understanding of these differences is critical for the accurate extrapolation of preclinical data to human clinical outcomes, particularly in the context of drug safety and efficacy evaluation. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and workflows to support research and development in this area.

Core Metabolism and Key Enzymes

Chlorzoxazone is predominantly metabolized in the liver via hydroxylation at the 6-position to form this compound. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate for assessing CYP2E1 activity both in vivo and in vitro.[1][2] While CYP2E1 is the principal enzyme across most species, contributions from other CYP isoforms, notably CYP1A1 and CYP1A2, have also been observed, particularly in humans.[3][4] The formation of this compound is a critical step in the clearance of chlorzoxazone, and significant interspecies variability in the rate of this metabolic pathway has been documented.[5][6]

Further metabolism of this compound can occur, primarily through glucuronidation, to form chlorzoxazone-O-glucuronide.[1][7] This subsequent conjugation step, mediated by UDP-glucuronosyltransferases (UGTs), also contributes to the overall disposition of the drug.

Quantitative Analysis of Interspecies Metabolism

The following tables summarize the kinetic parameters for chlorzoxazone 6-hydroxylation in liver microsomes from various species. These data highlight the significant differences in enzyme affinity (Km), maximum reaction velocity (Vmax), and intrinsic clearance (Vmax/Km) across species.

Table 1: Michaelis-Menten Kinetic Parameters for Chlorzoxazone 6-Hydroxylation in Liver Microsomes from Various Species

| Species | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | Reference |

| Human 1 | 48 | 0.47 | 9.8 | [5] |

| Human 2 | 88 | 0.55 | 6.3 | [5] |

| Human (HLM) | 410 (CYP2E1) | - | - | [3] |

| Human (HLM) | 3.8 (CYP1A2) | - | - | [3] |

| Monkey (Cynomolgus) | High Affinity: 25 | - | - | [5] |

| Monkey (Cynomolgus) | Low Affinity: 250 | - | - | [5] |

| Monkey (African Green) | 95.4 ± 1.8 | 3.48 ± 0.02 (pmol/min/µg) | - | [8] |

| Rat (Sprague-Dawley) | High Affinity: 33 | - | - | [5] |

| Rat (Sprague-Dawley) | Low Affinity: 310 | - | - | [5] |

| Mouse | 44 | 4.3 | 97.7 | [5] |

| Dog (Beagle) | 83 | 0.21 | 2.5 | [5] |

| Rabbit | 95 | 2.7 | 28.4 | [5] |

| Pig | High Affinity: 12 | - | - | [5] |

| Pig | Low Affinity: 230 | - | - | [5] |

| Ferret | High Affinity: 30 | - | - | [5] |

| Ferret | Low Affinity: 280 | - | - | [5] |

| Horse | 35 | 2.9 | 82.9 | [5] |

| Cow | 45 | 1.1 | 24.4 | [5] |

| Cat | 75 | 0.35 | 4.7 | [5] |

Note: Some studies reported biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities.

Table 2: Rank Order of Intrinsic Clearance (Vmax/Km) for Chlorzoxazone 6-Hydroxylation

| Rank | Species |

| 1 | Mouse |

| 2 | Horse |

| 3 | Monkey |

| 4 | Rabbit |

| 5 | Cow |

| 6 | Ferret |

| 7 | Pig |

| 8 | Human 1 |

| 9 | Rat |

| 10 | Human 2 |

| 11 | Cat |

| 12 | Dog |

Source: Adapted from[5]

Experimental Protocols

In Vitro Chlorzoxazone 6-Hydroxylation Assay Using Liver Microsomes

This protocol outlines a general procedure for determining the kinetic parameters of chlorzoxazone metabolism in liver microsomes from different species.

1. Materials and Reagents:

-

Liver microsomes from the species of interest (e.g., human, rat, dog)

-

Chlorzoxazone

-

This compound (as a standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or acetic acid

-

Internal standard for analytical quantification (e.g., phenacetin)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

2. Preparation of Solutions:

-

Chlorzoxazone Stock Solution: Prepare a high-concentration stock solution of chlorzoxazone in a suitable solvent (e.g., methanol or DMSO). Serially dilute this stock to create working solutions for the desired concentration range to be tested (e.g., 1 µM to 500 µM).

-

Microsomal Suspension: Dilute the liver microsomes to the desired final protein concentration (e.g., 0.1-0.5 mg/mL) in potassium phosphate buffer. Keep on ice.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

-

Pre-warm a shaking water bath to 37°C.

-

In microcentrifuge tubes, combine the microsomal suspension, potassium phosphate buffer, and the appropriate volume of chlorzoxazone working solution.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding a quenching solution, typically ice-cold acetonitrile or methanol, often containing an internal standard. This will precipitate the microsomal proteins.

4. Sample Processing:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to clean tubes or HPLC vials for analysis.

5. Analytical Quantification (HPLC-UV or LC-MS/MS):

-

HPLC-UV Method Example: [9][10]

-

Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AQ).[10]

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05% phosphoric acid, pH 3) and an organic solvent (e.g., methanol or acetonitrile) in isocratic or gradient elution mode.[10] A common mobile phase is acetonitrile-0.5% acetic acid.[11]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 283-287 nm.[10][12]

-

-

LC-MS/MS Method: Provides higher sensitivity and selectivity. The transition of m/z 186 -> 130 for protonated this compound can be used for specific detection in positive electrospray ionization mode.[13]

6. Data Analysis:

-

Generate a standard curve for this compound using known concentrations.

-

Quantify the amount of this compound produced in each incubation sample by interpolating from the standard curve.

-

Calculate the rate of formation (e.g., in nmol/min/mg protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Metabolic Pathway of Chlorzoxazone

References

- 1. biorxiv.org [biorxiv.org]

- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. ovid.com [ovid.com]

- 7. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro characterization of chlorzoxazone metabolism and hepatic CYP2E1 levels in African Green monkeys: induction by chronic nicotine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of 6-Hydroxychlorzoxazone in Plasma

These application notes provide a detailed protocol for the quantification of 6-hydroxychlorzoxazone, the primary metabolite of the muscle relaxant chlorzoxazone, in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is crucial for pharmacokinetic and pharmacogenetic studies involving chlorzoxazone, as this compound levels are an indicator of cytochrome P450 2E1 (CYP2E1) enzyme activity.

Introduction

Chlorzoxazone is metabolized in the liver to this compound, and the ratio of the metabolite to the parent drug in plasma is often used to phenotype CYP2E1 activity. Accurate and precise quantification of this compound is therefore essential for clinical and research applications. The HPLC method described here is sensitive, reproducible, and has been validated for use in human plasma samples.[1][2]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a common and effective method for extracting this compound and an internal standard (IS) from a plasma matrix.

Materials:

-

Human plasma samples

-

This compound and Chlorzoxazone standards

-

Internal Standard (IS) solution (e.g., 5-fluorobenzoxazolone)

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

0.5% Acetic acid solution

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 0.5 mL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add a specific amount of the internal standard solution.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to dissolve the extract.

-

Inject a 20 µL aliquot into the HPLC system for analysis.

HPLC-UV Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Alltima C18, 5 µm, 4.6 x 150 mm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid. The exact ratio may vary, a common starting point is 30:70 (v/v).[3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled at 40°C.[3]

-

Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma.

| Parameter | Method 1 | Method 2 | Method 3 |

| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate)[1] | Solid-Phase Extraction (C18)[4] | Protein Precipitation |

| Column | Alltima C18[1] | Waters C18 µBondapak[4] | C18 column |

| Mobile Phase | Acetonitrile-0.5% Acetic Acid[1] | Acetonitrile-Tetrahydrofuran-0.1 M Ammonium Acetate (22.5:5.5:72)[4] | Acetonitrile-Phosphate Buffer |

| Detection Wavelength | 287 nm[1] | 283 nm[2][4] | 287 nm |

| Retention Time (min) | 6.12[1] | Not specified | Not specified |

| Linearity Range (µg/mL) | 0.5 - 20[1] | 0.1 - 3[2][4] | 0.2 - 20[5][6] |

| Limit of Detection (LOD) (µg/mL) | 0.2[1] | Not specified | 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | Not specified | 0.1[7] | 0.2[5][6] |

| Intra-day Precision (%RSD) | < 11%[1] | < 5.1%[2] | < 6%[4] |

| Inter-day Precision (%RSD) | < 8%[1] | < 8.2%[2] | < 6%[4] |

| Recovery (%) | 82.80% - 100.76%[1] | > 94%[7] | > 96%[8] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Components

This diagram shows the key components of the HPLC method and their relationships.

Caption: HPLC Method Component Relationships.

References

- 1. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]

- 6. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated HPLC method for determination of chlorzoxazone in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Analysis of 6-Hydroxychlorzoxazone in Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxychlorzoxazone is the primary metabolite of chlorzoxazone, a centrally acting muscle relaxant. The formation of this compound is catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Consequently, the ratio of this compound to chlorzoxazone in biological fluids is frequently used as a probe to determine CYP2E1 activity in clinical and research settings.[1] This application note provides a detailed protocol for the sensitive and reproducible quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A sensitive and reproducible method is described for the determination of this compound in human urine. The following protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

Urine samples require enzymatic hydrolysis to cleave glucuronide conjugates prior to extraction.

-

Enzymatic Hydrolysis:

-

To 200 µL of urine sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 250 ng/mL of a suitable deuterated analog or a structurally similar compound like 2-benzoxazolinone).[3]

-

Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase from P. vulgate (≥85,000 units/mL).[4]

-

Vortex the mixture gently.

-

Incubate the sample at 50-60°C for 1 hour to ensure complete hydrolysis.[4]

-

After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid.[4]

-

-

Solid-Phase Extraction (SPE):

-

The pre-treated sample can be cleaned up using a mixed-mode solid-phase extraction (SPE) plate (e.g., Oasis MCX).[4]

-

Load the entire quenched sample onto the SPE plate.

-

Wash the plate with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[4]

-

Dry the plate under high vacuum for approximately 30 seconds.[4]

-

Elute the analyte with two aliquots of 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.[4]

-

Dilute the eluted sample with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to injection.[4]

-

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 column is commonly used for separation (e.g., Thermo C18, 4.6 mm x 150 mm, 5 µm).[5]

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: 0.1% Formic acid in methanol.[6]

-

Flow Rate: 0.6 mL/min.[6]

-

Injection Volume: 2 µL.[6]

-

Column Temperature: 40°C.[5]

-

A gradient elution is typically employed to achieve optimal separation.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), with studies showing detection in both positive and negative modes. Protonated this compound can be detected in positive ESI.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 186 (for protonated this compound).[5][7]

-

Product Ions (Q3): Common fragment ions for protonated this compound include m/z 130 and 115. The m/z 186 -> 130 transition has been shown to be specific in biological matrices.[7]

-

Specific ion source parameters such as spray voltage, capillary voltage, and temperature should be optimized for the instrument in use.

-

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound. Note that some of these values were obtained from plasma analysis but provide a good reference for expected performance.

Table 1: Linearity and Sensitivity

| Matrix | Linearity Range | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |

| Plasma | 10 - 3,000 µg/L | ≥0.9998 | 2.0 µg/L | - | [5] |

| Plasma | 0.5 - 20 µg/mL | >0.999 | 0.1 µg/mL | 0.5 µg/mL | [8] |

| Plasma | 20 - 1000 ng/mL | - | - | 5 ng/mL | [9] |

| Microsomes | 25 - 2000 ng/mL | - | 0.05 ng/mL | - | [3] |

| Urine | 4 - 400 µg/mL | - | - | - | [1] |

| Plasma | 0.05 - 40 µM | >0.98 | - | 0.05 µM | [7] |

Table 2: Precision and Accuracy